3-(Azetidin-1-yl)pyrrolidine dihydrochloride
Description
Properties
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZPMQLVYZZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrochloric Acid-Mediated Desilylation
The synthesis of azetidine precursors often begins with desilylation reactions. For example, N-t-butyl-O-trimethylsilylazetidine undergoes exothermic cleavage in 3 M hydrochloric acid at ambient temperature. After 1 hour, ether extraction removes silyl ether byproducts, and the aqueous layer is basified with NaOH (100 g in 250 mL H₂O). Saturation with K₂CO₃ precipitates the azetidine intermediate as a white crystalline solid (64% yield). This method avoids high-temperature conditions, preserving the integrity of the strained four-membered ring.
Hydrogenation of Benzyl-Protected Intermediates
Palladium-catalyzed hydrogenation is critical for deprotecting benzyl groups. A solution of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol hydrochloride in methanol (1.15 L) reacts with palladium hydroxide (20% on carbon) under hydrogen (40–60 psi) at 60°C for 72 hours. Filtration through celite and washing with methanol/water yields the free base, which is subsequently converted to the dihydrochloride salt. This approach achieves >95% deprotection efficiency, as confirmed by NMR.
Coupling Reactions: Azetidine-Pyrrolidine Bond Formation
Nucleophilic Substitution Under Microwave Conditions
Coupling azetidine derivatives with halogenated pyrrolidines is accelerated using microwave irradiation. For instance, Boc-protected 3-aminoazetidine reacts with 4-chloropyrrolidine in DMF at 150°C for 2 hours, achieving 78% conversion. The Boc group is then removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. This method reduces reaction times from 24 hours (conventional heating) to <3 hours.
Reductive Amination for Branch-Selective Alkylation
Steric hindrance in branched alkyl derivatives necessitates reductive amination. 3-Aminoazetidine and pyrrolidinone react with sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) for 12 hours, forming the secondary amine linkage in 65% yield. This strategy prevents overalkylation, a common issue in linear alkyl derivatives.
Purification and Crystallization Techniques
Solvent Extraction and Drying
Post-reaction mixtures are typically extracted with methylene chloride (2 × 500 mL) to isolate organic products. Drying over Na₂SO₄ or MgSO₄, followed by vacuum evaporation, affords crude residues. For example, mesylate intermediates are purified via ether extraction after neutralization with saturated NaHCO₃.
Crystallization of Dihydrochloride Salt
The free base is dissolved in ethanol (1 L), and HCl gas is bubbled through the solution at 0°C for 10 minutes. Refluxing for 12 hours precipitates the dihydrochloride salt, which is washed with methyl tert-butyl ether to achieve >98% purity. X-ray diffraction confirms the salt’s monoclinic crystal structure (space group P2₁/c).
Industrial-Scale Production and Optimization
Catalytic Hydrogenation at Elevated Pressure
Large-scale hydrogenation (e.g., 8 L batches) uses Parr reactors pressurized to 60 psi H₂. Shaking at 60°C for 48 hours ensures complete deprotection, with hydrogen replenishment every 12 hours. This method scales linearly, achieving 90% yield in pilot plants.
Magnesium Oxide Nanoparticle Catalysis
Recent advances employ MgO nanoparticles (10 nm) to accelerate coupling reactions. In a model reaction, 3-azetidinylpyrrolidine synthesis proceeds at 80°C in 4 hours (vs. 12 hours without catalysts), with a turnover number (TON) of 1,200.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 3.72 (m, 1H, azetidine CH), 3.15–3.40 (m, 4H, pyrrolidine CH₂), 2.95 (m, 2H, azetidine CH₂).
-
ESI-MS : m/z 141.1 [M+H]⁺ (free base), 214.0 [M+2HCl-H]⁻ (dihydrochloride).
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.8 minutes, confirming >99% purity.
Comparative Data Tables
Table 1: Reaction Conditions and Yields for Key Steps
Table 2: Optimization of Reductive Amination
| Alkyl Group | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl | NaBH₃CN | 12 | 65 |
| Ethyl | NaBH(OAc)₃ | 24 | 58 |
| Isopropyl | MgO nanoparticles | 6 | 72 |
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of amines.
Substitution: Produces various substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(Azetidin-1-yl)pyrrolidine dihydrochloride has the following chemical properties:
- Molecular Formula : C7H15Cl2N2
- Molecular Weight : 162.66 g/mol
- IUPAC Name : 3-(azetidin-1-yl)pyrrolidine; hydrochloride
- CAS Number : 1018443-00-9
- Physical Form : White crystalline solid, soluble in water and some organic solvents.
The compound features a four-membered azetidine ring connected to a pyrrolidine moiety, which is crucial for its biological interactions and pharmacological properties.
Medicinal Chemistry
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is of particular interest in medicinal chemistry due to its structural similarity to nicotine. It has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.
Key Findings :
- Neuropharmacological Effects : Research indicates that this compound can modulate receptor activity relevant to conditions such as anxiety and depression by influencing dopamine and serotonin pathways .
- Therapeutic Potential : Its analogs have shown promise in developing treatments for neurodegenerative diseases and mood disorders due to their ability to activate nAChRs .
Synthetic Chemistry
In synthetic chemistry, 3-(Azetidin-1-yl)pyrrolidine dihydrochloride serves as a versatile reagent in the preparation of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions that yield diverse derivatives useful in drug development.
- Synthesis of Heterocycles : It is frequently utilized in synthesizing other heterocyclic compounds, expanding the library of bioactive molecules .
| Application | Description |
|---|---|
| Medicinal Chemistry | Modulation of nAChRs for neurological conditions |
| Synthetic Chemistry | Reagent for organic synthesis and heterocycle formation |
Biological Research
The compound's interaction with biological systems makes it valuable for research purposes:
- Fluorescent Dyes and Biomarkers : Its properties enable its use as a fluorescent dye or biomarker in imaging techniques, aiding in diagnostics and biological studies.
- Modeling Nicotine Effects : Researchers utilize it to study the effects of nicotine analogs on various physiological processes, providing insights into addiction mechanisms and receptor pharmacology .
Case Studies and Research Findings
Recent studies have highlighted the compound's biological activities:
- Neuropharmacology Studies : Investigations into azetidine derivatives have shown their ability to influence receptor activity related to mood disorders, indicating potential therapeutic applications .
- Synthesis of Related Compounds : The synthesis of related azetidine-based compounds has yielded promising results, demonstrating high affinity for specific receptors, thus suggesting their viability as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target of interest. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include compounds with substituted pyrrolidine or azetidine rings, often as dihydrochloride salts. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit improved water solubility at acidic pH (e.g., Berotralstat dihydrochloride dissolves at pH ≤ 4 ).
- For example, 3-(1-Methyl-2-pyrrolidinyl)pyridine’s free base degrades upon air exposure, but its salts (e.g., hydrochloride) are more stable .
- Toxicity : Hydrochloride salts of pyrrolidine/azetidine derivatives are less likely to penetrate mucous membranes than free bases, reducing acute toxicity .
Pharmacological and Toxicological Insights
- Bioactivity : Pyrrolidine and azetidine rings are common in bioactive molecules. For instance, (3R)-3-(fluoromethyl)pyrrolidine hydrochloride (CAS 1443983-87-6) is used in drug discovery for its stereochemical diversity .
Biological Activity
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHClN
Molecular Weight: 202.10 g/mol
CAS Number: 2031261-23-9
The compound features a pyrrolidine ring fused to an azetidine moiety, which is significant for its biological interactions.
The biological activity of 3-(azetidin-1-yl)pyrrolidine dihydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation: The azetidine ring can interact with enzymes, potentially acting as an inhibitor or modulator. This interaction may affect metabolic pathways relevant to disease states.
- Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways associated with neurotransmission and cellular functions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(azetidin-1-yl)pyrrolidine dihydrochloride exhibit antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
Research has highlighted the potential of pyrrolidine-based compounds in cancer therapy. A study demonstrated that certain pyrrolidine derivatives could induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific effects of 3-(azetidin-1-yl)pyrrolidine dihydrochloride on cancer cell lines remain to be fully elucidated but warrant further investigation.
Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects. Preliminary findings suggest that 3-(azetidin-1-yl)pyrrolidine dihydrochloride may influence neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Study : A series of pyrrolidine derivatives were tested for their ability to inhibit cancer cell proliferation. The study found that modifications in the azetidine structure significantly impacted potency, suggesting that similar modifications in 3-(azetidin-1-yl)pyrrolidine dihydrochloride could enhance its anticancer efficacy.
- Neuroprotection Research : In a model of neurodegeneration, a compound structurally related to 3-(azetidin-1-yl)pyrrolidine dihydrochloride demonstrated reduced neuronal apoptosis and inflammation markers, indicating potential for therapeutic use in conditions like Alzheimer's disease .
Q & A
Q. What analytical techniques are recommended for characterizing 3-(Azetidin-1-yl)pyrrolidine dihydrochloride?
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : To confirm the azetidine-pyrrolidine backbone and salt formation. Proton and carbon NMR can resolve ring substituents and hydrogen bonding patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities (e.g., residual solvents or byproducts) using reverse-phase columns with UV detection.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is suitable for verifying molecular weight and fragmentation patterns, particularly for the dihydrochloride salt form .
Q. How should researchers address solubility challenges in aqueous solutions?
The dihydrochloride salt enhances water solubility compared to the free base. However, for experiments requiring higher concentrations:
- pH Adjustment : Use buffered solutions (e.g., phosphate buffer, pH 6–8) to stabilize the compound. Avoid strongly basic conditions, which may precipitate the free base.
- Co-solvents : Ethanol or dimethyl sulfoxide (DMSO) (<10% v/v) can improve solubility without destabilizing the heterocyclic structure .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with saline solution and seek medical attention.
- Note : Safety Data Sheets (SDS) from suppliers like Kishida Chemical and Combi-Blocks indicate no GHS classification, but precautionary measures are advised due to limited toxicity data .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, particularly for azetidine ring-opening or nucleophilic substitution reactions.
- Energy Profiling : Identify thermodynamic barriers in key steps (e.g., salt formation or heterocyclic functionalization). Tools like Gaussian or ORCA are recommended .
- Machine Learning : Train models on reaction databases to predict optimal catalysts or solvents for yield improvement .
Q. What statistical methods are effective for optimizing reaction yields?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to screen variables like temperature, solvent polarity, and stoichiometry.
- Response Surface Methodology (RSM) : Model interactions between variables and identify maxima in yield or purity.
- Case Study : A study on pyrrolidine derivatives achieved 85% yield optimization using a central composite design .
Q. How can researchers resolve discrepancies in safety data across sources?
- Comparative Analysis : Cross-reference SDS from multiple suppliers (e.g., Kishida Chemical vs. Combi-Blocks) to identify consistent hazards.
- Precautionary Principle : Assume potential respiratory or dermal irritation until confirmed by toxicology studies. Conduct in-house acute toxicity assays (e.g., zebrafish models) for validation .
Q. What strategies are recommended for functionalizing the azetidine-pyrrolidine scaffold?
- Nucleophilic Substitution : Target the azetidine nitrogen for alkylation or acylation using electrophiles like alkyl halides.
- Cross-Coupling Reactions : Employ Buchwald-Hartwig amination to introduce aryl groups at the pyrrolidine ring.
- Case Study : A pyridine analog achieved 92% regioselectivity in Suzuki-Miyaura coupling under palladium catalysis .
Q. How can in vitro biological activity assays be designed for this compound?
- Target Selection : Prioritize receptors common to azetidine derivatives (e.g., sigma-1 receptors or ion channels).
- Assay Conditions : Use cell lines (HEK293 or SH-SY5Y) with fluorescence-based calcium flux or cAMP detection.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50/EC50 values. Include positive controls (e.g., haloperidol for sigma-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
